3-(Phenylthio)-5-(trifluoromethyl)picolinamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

This disubstituted picolinamide uniquely combines a 3-phenylthio (-SPh) group and a 5-trifluoromethyl (-CF₃) group, delivering a rotatable aryl-sulfur bond, increased heavy atom count, and sulfur-mediated H-bond/coordination chemistry absent in 3-chloro or 3-fluoro analogs. It is the definitive SAR probe for evaluating substituent effects on target binding and metalloprotein interactions. Procure this precise compound to ensure valid SAR hypotheses—substitution with simpler analogs risks wasted screening resources.

Molecular Formula C13H9F3N2OS
Molecular Weight 298.29 g/mol
Cat. No. B12340190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)-5-(trifluoromethyl)picolinamide
Molecular FormulaC13H9F3N2OS
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N
InChIInChI=1S/C13H9F3N2OS/c14-13(15,16)8-6-10(11(12(17)19)18-7-8)20-9-4-2-1-3-5-9/h1-7H,(H2,17,19)
InChIKeyGGZHXJIJXOVYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylthio)-5-(trifluoromethyl)picolinamide – Structural and Physicochemical Baseline for Disubstituted Picolinamide Procurement


3-(Phenylthio)-5-(trifluoromethyl)picolinamide (CAS 1823187-94-5, molecular formula C₁₃H₉F₃N₂OS, molecular weight 298.29 g/mol) is a disubstituted picolinamide derivative featuring a phenylthio (-SPh) group at the pyridine 3-position and a trifluoromethyl (-CF₃) group at the 5-position [1]. It belongs to the broader class of picolinamide compounds, which have been investigated as kinase inhibitors, fungicides, and TTX-S sodium channel blockers in patent literature [3]. The ZINC database (ZINC31159056) classifies this compound as having no known bioactivity reported in ChEMBL as of the latest database release [2]. Its structural complexity — combining an aromatic thioether, an electron-withdrawing trifluoromethyl substituent, and a primary carboxamide — distinguishes it from simpler mono-substituted picolinamide analogs commonly available from commercial screening libraries.

Why 3-(Phenylthio)-5-(trifluoromethyl)picolinamide Cannot Be Simply Replaced by 3-Chloro or 5-Trifluoromethyl Mono-Substituted Analogs


The co-occurrence of the 3-phenylthio and 5-trifluoromethyl substituents on the picolinamide scaffold creates a physicochemical profile that is not simply additive. The phenylthio group at the 3-position introduces a rotatable aryl-sulfur bond (3 rotatable bonds vs. 1 for the 3-chloro analog), substantially increasing molecular volume, lipophilicity, and the number of heavy atoms (20 vs. 14) relative to 3-chloro-5-(trifluoromethyl)picolinamide (CAS 338758-69-3, MW 224.57) [1][2]. The sulfur atom in the thioether linkage provides an additional hydrogen bond acceptor and a potential coordination site for metal ions, chemical features entirely absent in the 3-chloro analog . Furthermore, the unsubstituted 5-(trifluoromethyl)picolinamide (CAS 22245-86-9, MW 190.12) lacks both the steric bulk and the sulfur-mediated electronic properties of the 3-phenylthio substituent, making it a fundamentally different chemical entity for structure-activity relationship (SAR) exploration or chemical biology probe development. Procurement decisions that treat these compounds as interchangeable risk invalidating SAR hypotheses and wasting screening resources.

3-(Phenylthio)-5-(trifluoromethyl)picolinamide – Quantitative Differentiation Evidence Against Closest Commercial Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 3-Chloro-5-(trifluoromethyl)picolinamide

3-(Phenylthio)-5-(trifluoromethyl)picolinamide possesses a molecular weight of 298.29 g/mol and a heavy atom count of 20, compared to 224.57 g/mol and 14 heavy atoms for the 3-chloro analog 3-chloro-5-(trifluoromethyl)picolinamide (CAS 338758-69-3) [1][2]. This represents a 32.8% increase in molecular weight and a 42.9% increase in heavy atom count. The larger molecular volume of the phenylthio-substituted compound places it in a different property space for fragment-based screening and lead optimization campaigns, where molecular weight cutoffs and ligand efficiency metrics directly influence candidate prioritization.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Flexibility vs. 3-Chloro and Unsubstituted Analogs

The target compound contains 3 rotatable bonds (the S–Ph bond and the amide C–N bond), whereas 3-chloro-5-(trifluoromethyl)picolinamide contains only 1 rotatable bond and 5-(trifluoromethyl)picolinamide (CAS 22245-86-9) contains 1 rotatable bond [1]. The phenylthio substituent introduces conformational flexibility at the 3-position that can enable induced-fit binding or access to protein pockets inaccessible to the rigid chloro-substituted analog. Increased rotatable bond count is a double-edged parameter in drug design—it can enhance binding entropy but must be managed to avoid excessive entropic penalty upon binding [2].

Conformational Analysis Molecular Recognition Ligand Design

Hydrogen Bond Acceptor Capacity and Sulfur-Mediated Interaction Potential vs. 3-Chloro Analog

The thioether sulfur atom in 3-(Phenylthio)-5-(trifluoromethyl)picolinamide contributes an additional hydrogen bond acceptor (HBA) site relative to the 3-chloro analog, yielding a total of 5 HBA sites (pyridine N, amide carbonyl O, amide N, thioether S, and trifluoromethyl F atoms) versus 4 HBA sites for 3-chloro-5-(trifluoromethyl)picolinamide (which substitutes sulfur with chlorine) [1][2]. Thioether sulfur has been documented in crystallographic databases to participate in weak hydrogen bonding (C–H···S) and to coordinate transition metals, functions that chlorine at the same position cannot replicate [3]. This difference in heteroatom composition may alter binding pose, selectivity profile, or metal-chelation properties in biological or catalytic contexts.

Medicinal Chemistry Molecular Docking Protein-Ligand Interactions

Predicted Lipophilicity (LogP) Differentiation vs. 5-(Trifluoromethyl)picolinamide

The addition of the phenylthio group at the 3-position is expected to substantially increase lipophilicity relative to the unsubstituted 5-(trifluoromethyl)picolinamide. 6-(Trifluoromethyl)picolinamide, a regioisomer, has a consensus LogP of approximately 1.39 . The phenylthio substituent alone contributes approximately +2.0 to +2.5 LogP units based on the π-value of the phenylthio fragment in aromatic systems [1]. Estimated consensus LogP for 3-(phenylthio)-5-(trifluoromethyl)picolinamide is therefore in the range of 3.4–3.9, representing a >2 log unit increase in lipophilicity versus the mono-substituted 5-CF₃ analog. This lipophilicity difference directly impacts membrane permeability, plasma protein binding, and metabolic stability predictions.

Physicochemical Profiling ADME Prediction Lipophilicity

Topological Polar Surface Area (tPSA) and Oral Bioavailability Prediction vs. 3-Chloro and Unsubstituted Analogs

The ZINC database reports a topological polar surface area (tPSA) of 100 Ų for 3-(phenylthio)-5-(trifluoromethyl)picolinamide, with 3 H-bond donors and 5 H-bond acceptors [1]. For comparison, 3-chloro-5-(trifluoromethyl)picolinamide has an estimated tPSA of approximately 55–65 Ų (calculated from its smaller molecular footprint), and 5-(trifluoromethyl)picolinamide (C₇H₅F₃N₂O) has a predicted tPSA of approximately 56 Ų. The target compound's tPSA of 100 Ų places it near the upper boundary of the Veber rule for oral bioavailability (tPSA < 140 Ų) while the comparators fall well below the typical drug-like range lower bound. This tPSA difference alters predictions for membrane permeability and blood-brain barrier penetration.

Drug-Likeness ADME Bioavailability Prediction

Functional Group Orthogonality: Carboxamide vs. Carbonitrile at the 2-Position

The target compound bears a primary carboxamide (-CONH₂) at the 2-position, distinguishing it from its direct synthetic precursor 3-(phenylthio)-5-(trifluoromethyl)-2-pyridinecarbonitrile (CAS 1449117-61-6), which carries a cyano (-CN) group at the same position . The carboxamide functionality enables hydrogen bond donor/acceptor interactions critical for biological target engagement that the nitrile cannot provide. Conversely, the nitrile analog serves as a more versatile synthetic intermediate for further diversification (e.g., hydrolysis to carboxylic acid, reduction to amine, or cyclization to heterocycles). Procurement of the amide form eliminates the need for post-synthetic hydrolysis of the nitrile, saving 1–2 synthetic steps in analog preparation workflows [1].

Synthetic Chemistry Medicinal Chemistry Chemical Probe Development

Optimal Research Application Scenarios for 3-(Phenylthio)-5-(trifluoromethyl)picolinamide Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration at the Picolinamide 3-Position

This compound is most appropriately deployed as a 3-position SAR probe in picolinamide-based lead optimization programs, where the phenylthio substituent (MW contribution: +109.2 Da relative to hydrogen at the 3-position) provides a specific steric and electronic environment distinct from 3-chloro (ΔMW = +73.7 Da), 3-fluoro, or 3-hydrogen analogs. Its 3 rotatable bonds and 5 HBA sites create a unique pharmacophoric fingerprint for understanding substituent effects on target binding [1]. The carboxamide at the 2-position allows direct use in biochemical assays without further synthetic manipulation, as confirmed by its distinct functional group identity versus the nitrile precursor CAS 1449117-61-6 [2].

Physicochemical Property Benchmarking in Drug Discovery Screening Cascades

With a molecular weight of 298.29 g/mol, estimated LogP of 3.4–3.9, and tPSA of 100 Ų, this compound occupies a specific property space at the boundary of lead-like and drug-like chemical space [1][2]. It serves as a useful benchmarking compound for calibrating computational ADME models that predict the impact of diaryl thioether motifs on permeability and metabolic stability. The compound's physicochemical profile (20 heavy atoms, 3 HBD, 5 HBA) is clearly differentiated from the smaller, more polar 3-chloro analog (14 heavy atoms, tPSA ~60 Ų), making it suitable for parallel property assessment in matched molecular pair analyses .

Chemical Biology Probe Development Targeting Sulfur-Recognizing Protein Pockets

The thioether sulfur at the 3-position provides a weak hydrogen bond acceptor and potential metal coordination site absent in chloro, fluoro, or hydrogen analogs [1]. This compound is therefore the appropriate choice for research programs investigating sulfur-mediated protein-ligand interactions, metalloprotein inhibition, or targets where crystallographic evidence suggests a methionine or cysteine-proximal binding pocket that could accommodate a phenylthio moiety. The ZINC database confirms no pre-existing bioactivity annotations, making this compound a clean starting point for novel target deconvolution studies [2].

Agrochemical Lead Generation and Fungicide Discovery Programs

Picolinamide compounds bearing trifluoromethyl and thioether substituents have been extensively claimed in fungicide patent literature, including WO2018045000A1 and US10595531B2, which describe broad-spectrum activity against ascomycetes, basidiomycetes, deuteromycetes, and oomycetes [1]. The specific combination of a 5-trifluoromethyl group (enhancing metabolic stability and lipophilicity) and a 3-phenylthio group (providing sulfur-mediated target interactions) aligns with structural motifs recurrent in agrochemical discovery. This compound is a logical procurement choice for agrochemical research groups building picolinamide-focused fungicide screening libraries.

Quote Request

Request a Quote for 3-(Phenylthio)-5-(trifluoromethyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.